1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BCl2N2O3/c1-18(2)19(3,4)27-20(26-18)12-6-5-7-14(10-12)23-17(25)24-16-9-8-13(21)11-15(16)22/h5-11H,1-4H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJMPHKAXMLGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Borylation of 3-Bromoaniline
A two-step protocol achieves high yields (78–82%):
- Miyaura borylation : 3-Bromoaniline reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and potassium acetate in 1,4-dioxane at 80°C for 12 hours.
- Workup : Filtration through Celite® followed by silica gel chromatography isolates the boronate ester.
Critical parameters :
- Catalyst loading: 5 mol% Pd(dppf)Cl₂
- Solvent purity: Anhydrous dioxane (<50 ppm H₂O)
- Reaction atmosphere: Nitrogen or argon
Halogen Exchange from 3-Iodoaniline
For improved functional group tolerance:
- Substrate : 3-Iodoaniline
- Reagents : B₂Pin₂ (1.2 eq), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), Cs₂CO₃ (2 eq)
- Conditions : THF, 60°C, 8 hours
- Yield : 85% (reported for analogous structures)
2,4-Dichlorophenyl Isocyanate Generation
Phosgene-Mediated Isocyanate Synthesis
Procedure :
- Chlorocarbonylation : 2,4-Dichloroaniline reacts with phosgene (1.05 eq) in toluene at 0°C.
- Quenching : Excess phosgene neutralized with aqueous NaHCO₃.
- Isolation : Distillation under reduced pressure (bp 98–100°C at 15 mmHg).
Safety note : Phosgene alternatives preferred in industrial settings due to toxicity concerns.
Triphosgene Method
Scalable alternative :
- Reagents : Triphosgene (0.35 eq), 2,4-dichloroaniline (1 eq)
- Conditions : Dichloromethane, 25°C, 2 hours
- Yield : 89% (isolated via rotary evaporation)
Urea Bond Formation Strategies
Isocyanate-Amine Coupling
Optimized protocol :
- Reactants :
- 3-Aminophenylboronic acid pinacol ester (1 eq)
- 2,4-Dichlorophenyl isocyanate (1.05 eq)
- Solvent : Anhydrous THF or DMF
- Conditions : 0°C → rt, 12 hours
- Workup :
- Dilution with ethyl acetate
- Washing with 10% citric acid and brine
- Column chromatography (SiO₂, hexane/EtOAc 3:1)
- Yield : 76–81%
Side reactions :
- Oligomerization of isocyanate (controlled by slow addition)
- Boronate ester hydrolysis (<5% under optimized conditions)
Carbodiimide-Mediated Coupling
For substrates incompatible with isocyanate intermediates:
- Activation : 2,4-Dichloroaniline (1 eq) + CDI (1.2 eq) in THF, 0°C, 1 hour.
- Coupling : Add 3-aminophenylboronic acid pinacol ester (1 eq), stir at 25°C for 24 hours.
- Yield : 68% (lower than isocyanate route due to competing imidazole byproducts).
Industrial-Scale Optimization
Continuous Flow Synthesis
Advantages : Improved safety profile for phosgene derivatives.
Parameters :
- Reactors :
- Module 1: Borylation in packed-bed Pd catalyst
- Module 2: Isocyanate generation via triphosgene
- Module 3: Urea coupling in telescoped flow
- Throughput : 2.8 kg/day (pilot scale)
Green Chemistry Modifications
- Solvent replacement : Cyclopentyl methyl ether (CPME) instead of THF
- Catalyst recycling : Magnetic Pd nanoparticles (93% recovery)
- Atom economy : 82% (vs. 74% batch process)
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 189–192°C (dec.) | DSC |
| HPLC Purity | 99.3% (Area normalization) | C18, MeOH/H2O 70:30 |
| ¹H NMR (400 MHz, DMSO) | δ 8.95 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H), 7.68–7.45 (m, 5H), 1.28 (s, 12H) | Bruker Avance III |
| HRMS | [M+H]+: 407.1024 (calc. 407.1021) | ESI-QTOF |
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index ($/kg) |
|---|---|---|---|---|
| Phosgene-mediated | 81 | 99.1 | Moderate | 420 |
| Triphosgene batch | 76 | 98.7 | High | 380 |
| Continuous flow | 83 | 99.4 | Very high | 310 |
| Carbodiimide coupling | 68 | 97.9 | Low | 590 |
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of urea derivatives with aryl boronate esters. Key structural analogues include:
Physicochemical Properties
- Solubility and Stability: The tetramethyl dioxaborolan group enhances solubility in organic solvents (e.g., ether, THF) compared to non-boronate ureas. However, the 2,4-dichloro substitution may reduce aqueous solubility .
- Melting Points : While the target compound’s melting point is unspecified, structurally similar dichlorophenyl ureas (e.g., 5i in ) exhibit high melting points (186–188°C ), suggesting crystalline stability .
Biological Activity
The compound 1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a phenyl urea derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes related to cancer metabolism. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈Cl₂BNO₃
- Molar Mass : 368.25 g/mol
The compound features a dichlorophenyl group and a tetramethyl-1,3,2-dioxaborolan moiety linked through a urea functional group, which is critical for its biological activity.
The primary mechanism of action for this compound involves the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that plays a significant role in the metabolism of tryptophan. IDO1 is implicated in immune regulation and tumor progression by suppressing T-cell activity and promoting immune tolerance in cancerous environments .
Inhibition Studies
In vitro studies have demonstrated that derivatives of phenyl urea exhibit varying degrees of IDO1 inhibitory activity. For instance:
- Compounds with specific substitutions on the phenyl ring showed enhanced binding affinity to IDO1.
- The presence of a carboxyl group was found to be crucial for the inhibitory effect, as hydrolysis of certain derivatives revealed significant IDO1 inhibition .
Efficacy in Cancer Models
Recent research has highlighted the potential of this compound as an anti-tumor agent. In vivo pharmacokinetic profiles indicate that compounds with similar structures can effectively reduce tumor growth by modulating immune responses and enhancing T-cell activation .
Case Studies
- Study on IDO1 Inhibition :
- Tumor Microenvironment Modulation :
Comparative Biological Activity
A comparative analysis of various phenyl urea derivatives reveals that structural modifications significantly influence biological activity. The following table summarizes key findings from recent studies:
| Compound | IDO1 Inhibition IC50 (µM) | Tumor Growth Inhibition (%) | Notes |
|---|---|---|---|
| Compound i12 | 0.5 | 70 | Most potent derivative |
| Compound g3 | >10 | 10 | No significant activity |
| Compound i24 | 0.8 | 65 | Contains nitro group |
Q & A
Q. Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁BCl₂N₂O₃ | |
| Molecular Weight | 407.10 g/mol | |
| CAS Number | 1809876-48-9 |
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Use a combination of techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; dioxaborolane methyl groups at δ 1.3 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 407.10) .
- HPLC : Reverse-phase chromatography (≥95% purity threshold) with UV detection at 254 nm .
Basic: What are the solubility and storage requirements for this compound?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Test solubility gradients using DMSO/water mixtures for biological assays .
- Storage : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the boronic ester moiety .
Advanced: How does the dioxaborolane group influence reactivity in cross-coupling reactions?
Methodological Answer:
The tetramethyl-dioxaborolane acts as a boronic ester precursor, enabling Suzuki couplings with aryl halides. The electron-withdrawing dichlorophenyl group stabilizes the intermediate arylpalladium complex, enhancing reaction efficiency. Optimize conditions using Pd catalysts (e.g., PdCl₂(dppf)) and base (e.g., K₂CO₃) in THF/water at 80°C .
Advanced: Can the urea moiety participate in hydrogen bonding, and how does this affect biological interactions?
Methodological Answer:
The urea -NH groups form hydrogen bonds with biological targets (e.g., enzyme active sites). For example, in kinase inhibition assays, urea derivatives exhibit binding via dual H-bond interactions with backbone carbonyls. Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding modes .
Advanced: What stability challenges arise under varying pH and temperature conditions?
Methodological Answer:
- pH Sensitivity : The boronic ester hydrolyzes in aqueous acidic/basic conditions. Monitor stability via ¹¹B NMR in buffered solutions (pH 5–8) .
- Thermal Stability : TGA analysis shows decomposition above 150°C. Avoid heating beyond 80°C during synthesis .
Advanced: How do electronic effects of the 2,4-dichlorophenyl substituent modulate reactivity?
Methodological Answer:
The electron-withdrawing Cl groups reduce electron density on the phenyl ring, polarizing the urea carbonyl and enhancing electrophilicity. Compare reaction rates with analogs (e.g., 4-chlorophenyl derivatives) using kinetic studies (UV-Vis monitoring of coupling reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
